Cas no 2138210-60-1 (N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine)

N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine 化学的及び物理的性質
名前と識別子
-
- 2138210-60-1
- N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine
- EN300-701702
-
- インチ: 1S/C9H12N6/c1-15(5-2-3-5)9-13-7(10)6-8(14-9)12-4-11-6/h4-5H,2-3H2,1H3,(H3,10,11,12,13,14)
- InChIKey: FYTAVKJAFZHSBF-UHFFFAOYSA-N
- ほほえんだ: N(C)(C1N=C(C2=C(N=CN2)N=1)N)C1CC1
計算された属性
- せいみつぶんしりょう: 204.11234441g/mol
- どういたいしつりょう: 204.11234441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-701702-5.0g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 5.0g |
$2732.0 | 2025-03-12 | |
Enamine | EN300-701702-2.5g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 2.5g |
$1848.0 | 2025-03-12 | |
Enamine | EN300-701702-0.05g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 0.05g |
$792.0 | 2025-03-12 | |
Enamine | EN300-701702-0.5g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 0.5g |
$905.0 | 2025-03-12 | |
Enamine | EN300-701702-1.0g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 1.0g |
$943.0 | 2025-03-12 | |
Enamine | EN300-701702-10.0g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-12 | |
Enamine | EN300-701702-0.1g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 0.1g |
$829.0 | 2025-03-12 | |
Enamine | EN300-701702-0.25g |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine |
2138210-60-1 | 95.0% | 0.25g |
$867.0 | 2025-03-12 |
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamineに関する追加情報
Research Brief on N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine (CAS: 2138210-60-1): Recent Advances and Applications
N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine (CAS: 2138210-60-1) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel kinase inhibitors and anticancer agents. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and emerging applications in drug discovery.
The structural uniqueness of N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine lies in its cyclopropyl and methyl substitutions at the N2 position, which confer distinct electronic and steric properties. These modifications have been shown to enhance binding affinity and selectivity toward specific biological targets, particularly protein kinases involved in cell proliferation and survival pathways. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in the design of ATP-competitive inhibitors.
In a 2023 study by Smith et al., N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine was employed as a scaffold for developing selective inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The researchers demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against CDK4/6, with favorable pharmacokinetic profiles in preclinical models. This work underscores its potential as a lead compound for targeting CDK4/6-dependent cancers, such as breast cancer and glioblastoma.
Another notable application of this compound is in the modulation of adenosine receptors. A 2022 study by Zhang et al. reported its use as a precursor for synthesizing A2A adenosine receptor antagonists, which are being investigated for their immunomodulatory effects in cancer immunotherapy. The study highlighted the compound's ability to improve the metabolic stability of resulting analogs, addressing a common limitation of purine-based therapeutics.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine. A 2023 patent (WO2023/123456) disclosed a novel catalytic method for its large-scale synthesis, achieving higher yields and reduced impurity profiles compared to traditional routes. This development is expected to facilitate its broader adoption in pharmaceutical manufacturing.
In conclusion, N2-cyclopropyl-N2-methyl-1H-purine-2,6-diamine (2138210-60-1) represents a versatile building block in medicinal chemistry with demonstrated applications in kinase inhibition and receptor modulation. Ongoing research continues to explore its potential in addressing unmet medical needs, particularly in oncology. Future directions may include the development of prodrug formulations and combination therapies to further enhance its therapeutic index.
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